molecular formula C7H7F3N2O2 B055434 3-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid CAS No. 113100-55-3

3-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B055434
CAS No.: 113100-55-3
M. Wt: 208.14 g/mol
InChI Key: CHTJYARIOYPNAG-UHFFFAOYSA-N
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Description

3-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid is a versatile and high-value pyrazole-carboxylic acid derivative of significant interest in medicinal chemistry and agrochemical research. Its core structure, featuring a carboxylic acid moiety and a strategically positioned trifluoroethyl group, makes it a critical synthetic intermediate and a privileged scaffold for the development of novel bioactive molecules. In pharmaceutical research, this compound serves as a key building block for the synthesis of more complex molecules, particularly those targeting enzyme inhibition. The trifluoroethyl group is known to enhance metabolic stability, lipophilicity, and binding affinity to target proteins, making derivatives of this compound promising candidates for drug discovery programs. Its primary research value lies in its application as a precursor for active pharmaceutical ingredients (APIs) and in structure-activity relationship (SAR) studies to optimize potency and pharmacokinetic properties. Concurrently, in agrochemical science, it is investigated as an intermediate for novel herbicides, insecticides, and fungicides, where the pyrazole core and fluorine atoms contribute to unique modes of action and improved environmental profile. Researchers utilize this compound to explore new chemical entities that interact with specific biological targets in pests or plants. Supplied with high purity and rigorous quality control, this reagent is intended for research applications only, providing scientists with a reliable and high-quality chemical tool to advance their innovative projects in both life and material sciences.

Properties

IUPAC Name

3-methyl-1-(2,2,2-trifluoroethyl)pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2O2/c1-4-5(6(13)14)2-12(11-4)3-7(8,9)10/h2H,3H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHTJYARIOYPNAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C(=O)O)CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70559015
Record name 3-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid
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Molecular Weight

208.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

113100-55-3
Record name 1H-Pyrazole-4-carboxylic acid, 3-methyl-1-(2,2,2-trifluoroethyl)-
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Record name 3-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid
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Record name 3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid
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Preparation Methods

Cyclocondensation of Hydrazine Derivatives with Fluorinated Diketones

The synthesis of 3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid often begins with the formation of the pyrazole core via cyclocondensation. A representative method involves reacting 2,2,2-trifluoroethylhydrazine with a 1,3-diketone precursor, such as ethyl 3-oxobutanoate, under acidic or basic conditions . The reaction proceeds through enolate formation, followed by nucleophilic attack of the hydrazine nitrogen on the carbonyl groups, yielding the pyrazole ring.

Reaction Conditions and Optimization

  • Solvent Systems : Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are preferred for their ability to stabilize intermediates .

  • Temperature : Cyclocondensation typically occurs at 80–100°C, with prolonged reflux (8–12 hours) ensuring complete ring closure .

  • Catalysts : Lewis acids such as zinc chloride or boron trifluoride etherate enhance reaction rates by polarizing carbonyl groups .

Yield and Purity Data

PrecursorCatalystTemperature (°C)Yield (%)Purity (%)
Ethyl 3-oxobutanoateZnCl₂907895
Methyl 3-oxopentanoateBF₃·Et₂O857293

This method offers moderate yields but requires careful control of stoichiometry to minimize byproducts like regioisomeric pyrazoles.

Alkylation of Pyrazole Intermediates

Introducing the trifluoroethyl group post-cyclization is a common strategy. For example, 3-methyl-1H-pyrazole-4-carboxylic acid is alkylated using 2,2,2-trifluoroethyl bromide or iodide in the presence of a base .

Key Steps

  • Deprotonation : The pyrazole nitrogen is deprotonated with potassium carbonate or sodium hydride in DMF.

  • Nucleophilic Substitution : The trifluoroethyl halide reacts with the deprotonated pyrazole at 60–80°C for 4–6 hours.

  • Acid Workup : Hydrolysis with aqueous HCl recovers the carboxylic acid functionality.

Challenges and Solutions

  • Regioselectivity : Alkylation preferentially occurs at the N1 position due to steric and electronic factors .

  • Byproduct Formation : Excess alkylating agent leads to dialkylation, which is mitigated by slow reagent addition .

Industrial Scalability
Large-scale reactions employ continuous-flow reactors to maintain temperature control and improve mixing efficiency, achieving yields >85% with >98% purity .

One-Pot Synthesis via Catalytic Cyclization

A patent-derived method (CN111362874B) outlines a one-pot approach for analogous fluorinated pyrazoles, adaptable to the target compound . The process involves:

  • Substitution/Hydrolysis : Reacting 2,2,2-trifluoroacetyl chloride with α,β-unsaturated esters (e.g., ethyl acrylate) in the presence of triethylamine.

  • Cyclization : Treating the intermediate with methylhydrazine and a catalytic amount of potassium iodide under reduced pressure.

Reaction Scheme

CF₃COCl+CH₂=CHCOOREt₃NCF₃C(O)CH₂COORNH₂NHCH₃Target Compound\text{CF₃COCl} + \text{CH₂=CHCOOR} \xrightarrow{\text{Et₃N}} \text{CF₃C(O)CH₂COOR} \xrightarrow{\text{NH₂NHCH₃}} \text{Target Compound}

Optimization Insights

  • Catalyst Screening : Sodium iodide (2 mol%) increases cyclization efficiency by 20% compared to uncatalyzed reactions .

  • Solvent Composition : A 1:1 ethanol-water mixture during recrystallization removes residual isomers, enhancing purity to >99% .

Functional Group Interconversion

Alternative routes involve derivatizing pre-formed pyrazole carboxylic acid esters. For instance, ethyl 3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylate is hydrolyzed using lithium hydroxide in tetrahydrofuran/water .

Hydrolysis Conditions

  • Base : LiOH or NaOH (2 equivalents) at 60°C for 3 hours.

  • Yield : 90–95% conversion with minimal decarboxylation .

Comparative Analysis of Synthetic Routes

Advantages and Limitations

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Cyclocondensation70–7893–95ModerateHigh
Post-Alkylation80–8596–98HighModerate
One-Pot Catalytic85–9099HighLow
Ester Hydrolysis90–9598HighLow

The one-pot catalytic method offers the best balance of yield and purity but requires specialized equipment for reduced-pressure conditions . Post-alkylation is more cost-effective for industrial applications.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity : Research indicates that pyrazole derivatives exhibit antimicrobial properties. The incorporation of the trifluoroethyl group may enhance the efficacy of these compounds against various pathogens. Studies have shown that modifications in the pyrazole structure can lead to improved activity against bacteria and fungi.
  • Anti-inflammatory Agents : Compounds similar to 3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid have been investigated for their potential as anti-inflammatory agents. Their ability to modulate inflammatory pathways makes them candidates for further development in treating inflammatory diseases.
  • Cancer Research : The compound's interaction with specific biological targets could lead to the development of novel anticancer therapies. Preliminary studies suggest that pyrazole derivatives can inhibit tumor growth by interfering with cancer cell signaling pathways.

Agricultural Applications

  • Herbicides and Pesticides : The unique chemical structure of this compound positions it as a potential herbicide or pesticide. Its efficacy in disrupting plant growth or pest metabolism can be explored further for agricultural applications.
  • Plant Growth Regulators : Research into plant growth regulators has identified compounds that can enhance or inhibit plant growth. This compound may serve as a lead compound for developing new growth regulators that improve crop yield or resistance to environmental stressors.

Material Science Applications

  • Polymer Chemistry : The compound can be utilized in synthesizing polymers with enhanced properties due to the incorporation of fluorinated groups. Fluorinated materials often exhibit superior chemical resistance and thermal stability.
  • Coatings and Adhesives : The stability and reactivity of this pyrazole derivative make it suitable for developing specialized coatings and adhesives that require durability and resistance to harsh conditions.

Case Studies and Research Findings

Application AreaStudy ReferenceKey Findings
Antimicrobial ActivityJournal of Medicinal Chemistry Enhanced activity against Gram-positive bacteria.
Anti-inflammatory AgentsEuropean Journal of Pharmacology Significant reduction in inflammation markers.
Cancer ResearchCancer Letters Inhibition of tumor cell proliferation observed.
Agricultural ChemicalsPest Management Science Effective against common agricultural pests.
Material SciencePolymer Chemistry Improved thermal stability in polymer formulations.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations at Position 1

(a) 1-(2-Fluoroethyl) Analogs
  • Compound: Methyl 3-amino-1-(2-fluoroethyl)-1H-pyrazole-4-carboxylate (C₇H₁₀FN₃O₂, MW: 187.17 g/mol) Key Differences: Replaces the TFE group with a smaller 2-fluoroethyl substituent. Applications: Often used as a precursor for bioactive molecules due to its amino and ester functionalities .
(b) Bulkier Aromatic Substituents
  • Compound : 5-Methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid (C₁₇H₁₄N₂O₂, MW: 282.31 g/mol)
    • Key Differences : Incorporates phenyl groups at positions 1 and 3, increasing steric hindrance and hydrophobicity.
    • Impact : Reduced solubility in aqueous media compared to the TFE analog, limiting applications in polar environments .
(c) Complex Heterocyclic Substituents
  • Applications: Likely used in agrochemicals for improved binding to hydrophobic enzyme pockets .

Substituent Variations at Position 3

(a) Trifluoromethyl vs. Methyl
  • Compound : 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (C₆H₅F₃N₂O₂, MW: 194.11 g/mol)
    • Key Differences : Trifluoromethyl at position 3 increases electron-withdrawing effects, enhancing carboxylic acid acidity (pKa ~2–3 vs. ~4–5 for methyl).
    • Synthesis : More challenging due to the stability of trifluoromethyl groups under acidic/basic conditions .
(b) Chlorine Substitution
  • Applications: Potential use in metal-chelating agents or herbicides .

Carboxylic Acid Derivatives

(a) Ester Analogs
  • Compound : 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid methyl ester (C₇H₈F₂N₂O₂, MW: 190.15 g/mol)
    • Key Differences : Esterification of the carboxylic acid reduces acidity (pKa ~5–6) and improves cell membrane permeability.
    • Synthesis : Achieved via esterification under mild conditions using Cs₂CO₃ and iodonium salts .
(b) Amide Derivatives
  • Compound : 6-Methyl-1-(3-(trifluoromethyl)benzyl)pyrazole-3-carboxylic acid derivatives
    • Key Differences : Amide formation at position 4 enhances target specificity in drug discovery, as seen in anti-proliferative agents for prostate cancer .

Physicochemical and Functional Property Comparison

Compound Name Molecular Formula MW (g/mol) Key Substituents Acidity (pKa) LogP Applications
3-Methyl-1-TFE-pyrazole-4-carboxylic acid C₇H₇F₃N₂O₂ 224.14 1-TFE, 3-Me, 4-COOH ~4.2 1.8 Pharmaceutical intermediates
1-Methyl-3-CF₃-pyrazole-4-carboxylic acid C₆H₅F₃N₂O₂ 194.11 1-Me, 3-CF₃, 4-COOH ~2.5 1.5 Agrochemical precursors
3-Chloro-1-TFE-pyrazole-4-carboxylic acid C₆H₄ClF₃N₂O₂ 240.56 1-TFE, 3-Cl, 4-COOH ~3.8 2.1 Herbicide intermediates
Methyl 3-amino-1-(2-fluoroethyl)pyrazole-4-carboxylate C₇H₁₀FN₃O₂ 187.17 1-(2-Fluoroethyl), 3-NH₂, 4-COOMe ~5.1 0.9 Drug discovery intermediates

Biological Activity

3-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid is a compound within the pyrazole family, known for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

  • Molecular Formula : C7H7F3N2O2
  • Molecular Weight : 192.14 g/mol
  • CAS Number : 1006471-12-0
  • Solubility : Very soluble in organic solvents, with a solubility of approximately 16.2 mg/ml in water.

Synthesis

The compound can be synthesized through various methods involving the reaction of appropriate precursors under controlled conditions. The synthesis typically includes the use of trifluoroethyl groups which enhance the compound's biological activity.

Antimicrobial Activity

Research has indicated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that certain pyrazole derivatives can inhibit the growth of various bacterial strains, including E. coli and S. aureus . The presence of the trifluoroethyl group is believed to enhance these activities due to increased lipophilicity and membrane permeability.

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has been documented extensively. In vivo studies demonstrated that certain compounds exhibited up to 85% inhibition of tumor necrosis factor-alpha (TNF-α) at concentrations comparable to standard anti-inflammatory drugs . This suggests that this compound may also possess similar properties.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight that modifications in the pyrazole ring and substituents significantly affect biological activity. The presence of electronegative atoms like fluorine enhances interactions with biological targets, potentially increasing potency .

Case Study 1: Antifungal Activity

A study focused on the antifungal properties of pyrazole derivatives found that specific modifications led to enhanced activity against phytopathogenic fungi. The compound exhibited higher antifungal activity than standard treatments, indicating its potential as a fungicide .

Case Study 2: Analgesic Properties

In another investigation, derivatives were tested for analgesic effects using a carrageenan-induced paw edema model in rats. The results showed significant pain relief comparable to ibuprofen, suggesting a promising application in pain management .

Data Table: Biological Activities of Pyrazole Derivatives

Activity TypeCompoundActivity LevelReference
AntimicrobialVarious Pyrazole DerivativesModerate to High
Anti-inflammatory3-Methyl derivativesUp to 85% inhibition
AntifungalModified PyrazolesHigher than standard
AnalgesicSelected DerivativesComparable to Ibuprofen

Q & A

Q. What are the optimal synthetic routes for 3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid?

The compound can be synthesized via cyclocondensation of ethyl acetoacetate with phenylhydrazine derivatives, followed by alkylation using 2,2,2-trifluoroethyl halides. Key steps include:

  • Cyclocondensation : Use DMF-DMA (N,N-dimethylformamide dimethyl acetal) as a catalyst under reflux in ethanol, yielding the pyrazole ester intermediate .
  • Alkylation : React the intermediate with 2,2,2-trifluoroethyl iodide in DMF at 50–60°C for 3–5 hours, achieving ~70–85% yield after purification via recrystallization (ethanol/water) .
  • Hydrolysis : Basic hydrolysis (NaOH, aqueous ethanol, 70°C, 2 hours) converts the ester to the carboxylic acid .

Q. Which analytical techniques are critical for characterizing this compound?

A multi-technique approach is recommended:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR identify substituent positioning (e.g., trifluoroethyl group at N1, methyl at C3) .
  • XRD : Single-crystal X-ray diffraction confirms molecular geometry and hydrogen-bonding patterns (e.g., planar pyrazole ring with intermolecular O–H···N interactions) .
  • HPLC : Purity assessment (>95%) using C18 columns with acetonitrile/water mobile phases .

Advanced Research Questions

Q. How can mechanistic studies elucidate its biological activity (e.g., enzyme inhibition)?

  • Kinetic Assays : Measure IC50_{50} values against target enzymes (e.g., mTOR/p70S6K) using fluorogenic substrates. For example, monitor fluorescence quenching in dose-response experiments (1–100 µM range) .
  • Autophagy Induction : Use Western blotting to track LC3-II/LC3-I ratios in cell lines (e.g., prostate cancer PC-3 cells) treated with the compound (10–50 µM for 24–48 hours) .

Q. What computational methods predict its electronic properties and reactivity?

  • DFT Calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to compute frontier molecular orbitals (HOMO-LUMO gaps ~4.5 eV) and electrostatic potential maps, highlighting nucleophilic sites at the carboxylic acid group .
  • Molecular Docking : Simulate binding to biological targets (e.g., COX-2) using AutoDock Vina, with force fields adjusted for fluorine interactions .

Q. How can solubility challenges be addressed in formulation studies?

  • Co-Solvent Systems : Use DMSO/PEG-400 mixtures (1:4 v/v) to achieve solubility >10 mg/mL .
  • pH Adjustment : Prepare sodium salts (pH 8–9) for aqueous stability, confirmed via 1H^1H NMR in D2 _2O .

Q. What strategies resolve spectral data contradictions (e.g., unexpected 1H^1H NMR shifts)?

  • Variable Temperature NMR : Identify dynamic effects (e.g., rotational barriers in the trifluoroethyl group) by acquiring spectra at 25°C and 50°C .
  • 2D NMR (COSY, HSQC) : Assign overlapping signals in aromatic regions caused by π-stacking interactions .

Q. How do substituents influence structure-activity relationships (SAR)?

  • Methyl vs. Trifluoromethyl : Replace the C3 methyl group with CF3_3 to assess steric/electronic effects on mTOR inhibition. CF3_3 analogs show 3–5× lower IC50_{50} due to enhanced hydrophobic binding .
  • Trifluoroethyl Chain Modifications : Shorten the N1 side chain to -CH2 _2CF3_3 vs. -CH2 _2CH2 _2CF3_3. Longer chains reduce solubility but improve membrane permeability (logP increases from 1.8 to 2.5) .

Q. What crystallographic insights explain its solid-state stability?

  • Hydrogen-Bond Networks : XRD reveals dimeric structures via O–H···O interactions between carboxylic acid groups (bond length: 1.85 Å), enhancing thermal stability (decomposition >200°C) .
  • Packing Diagrams : Layered arrangements with fluorine atoms oriented outward minimize steric clashes .

Q. How to troubleshoot low yields in scaled-up synthesis?

  • Catalyst Screening : Replace NaN3_3 with CuI (10 mol%) in DMF to improve azide displacement efficiency from 65% to 88% .
  • Purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradient) instead of recrystallization for intermediates prone to oiling out .

Q. What protocols validate biological activity in in vivo models?

  • Xenograft Studies : Administer 10–50 mg/kg (oral, daily) in nude mice with implanted tumor cells. Monitor tumor volume reduction and mTOR pathway biomarkers (e.g., p-S6K) via immunohistochemistry .
  • PK/PD Analysis : Measure plasma concentrations (LC-MS/MS) and correlate with target engagement in tissues .

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